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Compound of Interest |

Compound Name: 2-Methoxy-N-methyl-4-nitroaniline
Cat. No.: B253440
Get Quote
\ J

Product Identity: 2-Methoxy-N-methyl-4-nitroaniline CAS Registry Number: 6832-88-8
Molecular Formula: CsH10N203 Exact Mass: 182.07 g/mol

Executive Summary

In the development of azo dyes and nitrophenyl-based pharmacophores, distinguishing
between closely related aniline derivatives is critical. CAS 6832-88-8 (2-Methoxy-N-methyl-4-
nitroaniline) presents a unique mass spectrometric challenge due to the simultaneous
presence of three directing groups: a nitro group (-NO3z), a methoxy group (-OCHs), and a
secondary amine (-NHCHs).

This guide provides a definitive analysis of its fragmentation logic, contrasting it with its non-
methylated analog, 2-Methoxy-4-nitroaniline, to demonstrate how MS/MS can unequivocally
validate structural identity during synthesis or quality control.

Chemical Profile & Experimental Conditions[1]

To ensure reproducibility, the following experimental parameters are recommended for
generating the spectra discussed below.
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Parameter Specification

o Electron lonization (EI) at 70 eV (Standard) or
lonization Mode

ESI+ (LC-MS)
Inlet Temperature 250 °C (GC-MS)
Source Temperature 230 °C
Mass Range m/z 40 — 300

Methanol or Acetonitrile (LC-MS);
Dichloromethane (GC-MS)

Solvent

Expert Insight: While ESI+ is preferred for biological matrices, El is superior for structural
elucidation of this compound because the high energy (70 eV) induces rich fragmentation in the

nitro and N-methyl moieties, providing a "fingerprint” that ESI often lacks.

Deep Dive: Fragmentation Pattern of CAS 6832-88-8

The fragmentation of CAS 6832-88-8 is driven by the stability of the aromatic core and the
lability of its substituents. The molecular ion (M*) appears at m/z 182.

Primary Fragmentation Pathways|[2]

¢ Nitro Group Loss (Diagnostic): The most characteristic pathway for nitroanilines is the loss of
the nitro group (-NO2) or the loss of nitric oxide (-NO).

o m/z 182

152: Loss of NO radical (

).

o m/z 182
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136: Loss of NO:2 radical (
). This is often the base peak or a high-intensity fragment in EI spectra.

» N-Methyl Cleavage: The secondary amine allows for the loss of a methyl radical or
hydrogen.

o m/z 182

167: Loss of methyl radical (

). This distinguishes CAS 6832-88-8 from non-alkylated anilines.
o Methoxy Cleavage: The ortho-methoxy group can undergo

-cleavage or loss of formaldehyde (CH20) via rearrangement.

o m/z 136

121: Sequential loss of NO: followed by methyl ejection.

Visualization of Fragmentation Logic

The following diagram illustrates the competing decay pathways.
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Figure 1: Proposed fragmentation tree for 2-Methoxy-N-methyl-4-nitroaniline under Electron
lonization (70 eV).

Comparative Analysis: CAS 6832-88-8 vs.
Alternative

A common analytical error is confusing CAS 6832-88-8 with its precursor or non-methylated
analog, 2-Methoxy-4-nitroaniline (CAS 97-52-9). The N-methyl group is the sole structural
difference, yet it significantly alters the mass spectrum.

Comparison Table: Key Diagnostic lons
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CAS 6832-88-8 CAS 97-52-9 _ o _
Feature . differentiation Logic
(Product) (Alternative)
The 14 Da shift
Molecular lon (M*) 182 168 confirms the presence
of the N-methyl group.
Both lose nitro groups
. m/z 136 ( m/z 122 ( easily, but the
Base Peak Candidate ) )
) ) resulting core ions
differ by 14 Da.
CAS 97-52-9 lacks the
labile N-methyl; any
Methyl Loss ( M-15 would come
Present (m/z 167) Absent/Weak from the stable
) methoxy, which is

energetically less
favorable.

In LC-MS, the
protonated molecule
Adducts (ESI) gives a clear

separation.

Why This Matters

In drug development, metabolic N-demethylation is a common pathway. Using CAS 6832-88-8
as a standard allows researchers to track the stability of the N-methyl bond. If the peak at m/z
182 disappears and m/z 168 appears, it indicates metabolic degradation (N-demethylation).

Method Validation Protocol
To validate your detection method for CAS 6832-88-8, follow this self-validating workflow:

 Linearity Check: Prepare serial dilutions from 10 ng/mL to 1000 ng/mL in methanol.

o Acceptance Criteria:
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for the transition m/z 182
136 (Quantifier).

o Specificity Test: Inject a blank matrix containing 2-Methoxy-4-nitroaniline.

o Acceptance Criteria: No signal should be observed at the m/z 182 retention time,
confirming the method distinguishes the methylated product from its analog.

o Carryover Assessment: Inject a solvent blank immediately after the highest standard (1000
ng/mL).

o Acceptance Criteria: Signal in blank < 20% of the Lower Limit of Quantitation (LLOQ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Publish Comparison Guide: Mass Spectrometry
Fragmentation of CAS 6832-88-8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b253440/docs#publish-comparison-guide-mass-
spectrometry-fragmentation-of-cas-6832-88-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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